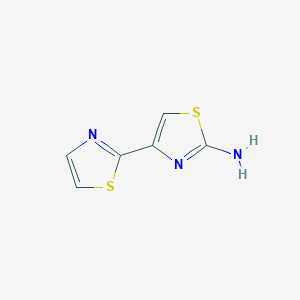

4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5N3S2 |

|---|---|

Molecular Weight |

183.3 g/mol |

IUPAC Name |

4-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C6H5N3S2/c7-6-9-4(3-11-6)5-8-1-2-10-5/h1-3H,(H2,7,9) |

InChI Key |

KCKNSMJWYJMDTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C2=CSC(=N2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques in Thiazole Research

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing a fundamental confirmation of a molecule's empirical formula. For novel heterocyclic structures like 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine, this method is indispensable for verifying that the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—are present in the correct proportions as predicted by the proposed molecular formula.

The process quantitatively determines the mass percentage of each element in a sample. This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula. A close correlation between the found and calculated values, typically within a deviation of ±0.4%, serves as strong evidence for the compound's elemental composition and purity. nih.gov This validation is a critical step in structural elucidation, complementing spectroscopic data to provide a comprehensive characterization of the molecule. derpharmachemica.comresearchgate.net

For this compound, the molecular formula is C₆H₄N₄S₂. Based on this formula, the theoretical elemental composition has been calculated and is presented below. In a research setting, these values would be the benchmark against which experimentally obtained data are compared.

| Element | Symbol | Calculated Mass Percentage (%) | Experimental Mass Percentage (%) |

|---|---|---|---|

| Carbon | C | 36.71 | Data not available in sources |

| Hydrogen | H | 2.05 | Data not available in sources |

| Nitrogen | N | 28.55 | Data not available in sources |

| Sulfur | S | 32.69 | Data not available in sources |

In the broader context of thiazole (B1198619) research, elemental analysis is routinely reported as a definitive part of the characterization of new derivatives. For instance, studies on 2,4-disubstituted arylthiazole adamantane (B196018) derivatives and copper(II) complexes of 2,2′-dimethyl-4,4′-bithiazole successfully used this technique to confirm their proposed structures. nih.goviau.ir In these studies, the complete agreement between the calculated and experimentally found elemental data was highlighted as a key indicator of the accuracy of the synthetic pathway and the purity of the final compounds. iau.ir The successful synthesis of various thiazole derivatives is consistently validated by IR, NMR, mass spectral studies, and elemental analyses. derpharmachemica.comnih.gov This consistent application underscores the technique's pivotal role in confirming the identity of complex heterocyclic systems before they are subjected to further biological or material science investigations.

Biological Activity and Mechanistic Research of 4 1,3 Thiazol 2 Yl 1,3 Thiazol 2 Amine Analogues

Research into Antimicrobial Efficacy and Mechanisms of Action

Analogues of 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine have been the subject of extensive research to evaluate their potential as antimicrobial agents. These investigations have explored their activity against a wide range of pathogens, including bacteria and fungi, and have sought to elucidate the underlying mechanisms of their action.

Antibacterial Activity Studies Against Diverse Microbial Strains

The antibacterial potential of thiazole (B1198619) derivatives has been evaluated against various bacterial species, including Gram-positive and Gram-negative bacteria, as well as multi-drug resistant organisms and Mycobacterium tuberculosis.

One study reported the synthesis of a series of 2,4-disubstituted 1,3-thiazole derivatives and their in vitro antibacterial properties. mdpi.com Analogues with nitro groups on the phenyl substituents demonstrated activity against Bacillus subtilis and Escherichia coli. mdpi.com Specifically, one compound exhibited Minimum Inhibitory Concentration (MIC) values of 4.51, 4.60, and 4.32 µg/mL against certain strains, which was attributed to the para-positioned nitro group forming a strong hydrogen bond with amino acid residues of the bacterial target. mdpi.com

Another study synthesized novel heteroaryl(aryl) thiazole derivatives and tested their antibacterial activity. The compounds showed moderate to good activity, with MICs ranging from 0.17 to >3.75 mg/mL. nih.gov One particular compound displayed the best activity with MIC values between 0.23–0.70 mg/mL. nih.gov Furthermore, certain synthesized compounds showed higher potential against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and E. coli when compared to ampicillin. nih.gov

The conversion of some thiazole derivatives into their corresponding azetidinone and thiazolidinone congeners was found to increase their inhibitory action against the growth of different bacterial strains. orientjchem.org For instance, certain compounds bearing a β-lactam ring or a thiolactam ring showed excellent antibacterial activity against all tested bacterial strains with MIC values ranging from 0.781 to 6.25 µg/mL. orientjchem.org

The amphiphilic nature of thiazole derivatives, possessing both hydrophobic and hydrophilic components, is believed to facilitate their embedment in the cell membranes of microbes, leading to inhibitory actions. mdpi.com This property may contribute to their effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com

Antifungal Activity Investigations

In addition to their antibacterial properties, this compound analogues have been investigated for their antifungal activity.

A novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated high-efficiency, broad-spectrum, and specific activities. Its MIC against pathogenic fungi was found to be between 0.0625 and 4 µg/mL in vitro. frontiersin.org This compound also exhibited significant fungicidal activity and inhibited the biofilm formation of Candida albicans at a concentration of 0.5 µg/mL. frontiersin.org

In another study, two series of 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were synthesized and tested for their anti-Candida potential. nih.gov Two compounds from the 2-hydrazinyl series showed promising inhibitory activity against C. albicans, with MIC values of 7.81 µg/mL and 3.9 µg/mL, which were substantially lower than the reference drug fluconazole (B54011) (15.62 µg/mL). nih.gov The 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives generally proved to be more potent than those without the C2-hydrazone linkage. nih.gov

A series of thiazole derivatives were evaluated against ten species of fungi. The results indicated that three compounds showed moderate antifungal activity. researchgate.net For instance, one compound had an MIC value of 8 µg/mL against both Cryptococcus neoformans and C. albicans. researchgate.net

Elucidation of Molecular Targets and Pathways in Antimicrobial Action

To understand the antimicrobial effects of these thiazole analogues at a molecular level, researchers have investigated their interactions with specific enzymes crucial for microbial survival.

MurB Inhibition: The enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) is a key player in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. researchgate.net Inhibition of MurB represents a promising strategy for developing new antibacterial agents. Docking studies have suggested that the inhibition of the E. coli MurB enzyme is a potential mechanism for the antibacterial activity of certain heteroaryl(aryl) thiazole derivatives. nih.gov 4-Thiazolidinones, which share a structural resemblance to the thiazole core, have been evaluated for their ability to inhibit MurB and have shown activity against the enzyme in vitro. researchgate.net

CYP51 Inhibition: Lanosterol 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. nih.govresearchgate.net It is a well-established target for azole antifungal drugs. Molecular docking studies have implicated the inhibition of fungal CYP51 as a likely mechanism for the anti-Candida activity of certain 4-phenyl-1,3-thiazole derivatives. nih.gov The interaction of these compounds with the active site of CYP51 disrupts ergosterol production, leading to alterations in the fungal cell membrane integrity and function. nih.gov

Inhibition of Microbial Biofilm Formation

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.gov The ability of this compound analogues to inhibit biofilm formation is a significant area of research.

New thiazole nortopsentin analogues have been synthesized and evaluated for their ability to inhibit biofilm formation in both Gram-positive and Gram-negative pathogens. nih.gov These compounds were found to interfere with the initial step of biofilm formation in a dose-dependent manner, with a particular selectivity for staphylococcal strains. nih.gov The most active derivatives against Staphylococcus aureus ATCC 25923 exhibited IC50 values ranging from 0.40 to 2.03 µM. nih.gov Notably, these compounds demonstrated an anti-virulence profile, inhibiting biofilm formation without affecting the growth of the bacteria in their planktonic (free-swimming) form. nih.gov

Another study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine as an inhibitor of C. albicans biofilm formation at a concentration of 0.5 µg/mL. frontiersin.org

Anti-inflammatory Research and Enzyme Modulation

Beyond their antimicrobial properties, analogues of this compound have been investigated for their anti-inflammatory potential, with a focus on their ability to modulate the activity of key enzymes involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they are responsible for the production of prostaglandins. frontiersin.org COX-1 is constitutively expressed in most tissues, while COX-2 is an inducible isoform that is highly expressed during inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. frontiersin.org

Several studies have explored the COX inhibitory activity of thiazole derivatives. In one such study, two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2), were investigated. nih.gov Compound 1 was found to be a non-selective COX-1/COX-2 inhibitor, while compound 2 was a selective COX-2 inhibitor. nih.gov Both compounds demonstrated potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production, with IC50 values of 9.01±0.01 µM and 11.65±6.20 µM, respectively. nih.gov

Another study synthesized a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives and evaluated their in vitro COX-1 and COX-2 inhibitory activity. frontiersin.org The results of this investigation are presented in the table below.

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |

|---|---|---|

| 5a | 15.12 ± 0.18 | 10.15 ± 0.14 |

| 5b | 13.18 ± 0.11 | 8.11 ± 0.12 |

| 5c | 11.23 ± 0.14 | 7.18 ± 0.11 |

| 5d | 9.15 ± 0.12 | 5.14 ± 0.13 |

| 5e | 8.19 ± 0.13 | 4.17 ± 0.12 |

| 5f | 12.11 ± 0.15 | 7.89 ± 0.15 |

| 5g | 14.17 ± 0.16 | 9.16 ± 0.17 |

| Aspirin (Standard) | 7.11 ± 0.11 | - |

| Celecoxib (Standard) | - | 3.15 ± 0.13 |

The data indicates that compounds 5d and 5e were potent inhibitors of both COX-1 and COX-2. frontiersin.org

Inhibition of Lipoxygenase (LOX) Enzymes (e.g., 5-LOX)

Analogues of this compound, particularly N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, have been identified as direct inhibitors of 5-lipoxygenase (5-LOX). nih.govnih.gov This enzyme is crucial in the biosynthesis of leukotrienes, which are pro-inflammatory mediators implicated in conditions like asthma and rheumatoid arthritis. nih.govfrontiersin.org

Research into the structure-activity relationship (SAR) of these compounds has led to the identification of highly potent inhibitors. For instance, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated significant anti-inflammatory activity as a 5-LOX inhibitor. nih.gov In one study, this compound, labeled as 3a, showed an IC50 value of 127 nM in a direct 5-LOX inhibition assay and 98% inhibition in a cell-based assay. nih.gov Further optimization of this structure led to even more potent derivatives, such as compounds 3b and 3c, which exhibited IC50 values of 35 nM and 25 nM, respectively, although their efficacy in cell-based assays was more moderate. nih.gov

Other research has explored thiazole derivatives as dual inhibitors of both cyclooxygenase-2 (COX-2) and 5-LOX, aiming for safer anti-inflammatory agents. nih.gov In a series of synthesized thiazole and thiazolidene derivatives, compound 6l was identified as a potent dual inhibitor with a 5-LOX IC50 of 0.38 µM. nih.gov Additionally, a 4-arylthiazole derivative was reported to have a 5-LOX IC50 of 10 μM. tandfonline.com

Table 1: 5-LOX Inhibitory Activity of Thiazole Analogues

| Compound | Structure/Description | 5-LOX IC50 | Reference |

|---|---|---|---|

| 3a | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 127 nM | nih.gov |

| 3b | N-aryl-4-aryl-1,3-thiazole-2-amine derivative | 35 nM | nih.gov |

| 3c | N-aryl-4-aryl-1,3-thiazole-2-amine derivative | 25 nM | nih.gov |

| 6l | Thiazole derivative | 0.38 µM | nih.gov |

| VII | 4-arylthiazole derivative | 10 µM | tandfonline.com |

Anticancer Research and Molecular Target Identification

The thiazole scaffold is a key component in several clinically approved anticancer drugs, such as dasatinib (B193332) and dabrafenib. nih.gov Analogues containing this motif have been extensively investigated for their potential to inhibit cancer cell proliferation through various mechanisms. nih.govnih.gov

Research has shown that thiazole derivatives can act on a wide array of molecular targets. researchgate.net These targets include receptor and non-receptor tyrosine kinases (RTKs, nRTKs), phosphatidylinositol-3-kinases (PI3Ks), and serine/threonine kinases. researchgate.net Mechanistic studies have revealed that these compounds can induce apoptosis, disrupt tubulin polymerization, and modulate critical signaling pathways like NF-κB/mTOR/PI3K/Akt. nih.gov Other identified targets include topoisomerase, histone deacetylase (HDAC), and human lactate (B86563) dehydrogenase A (LDHA). nih.govacs.org

Specific studies have highlighted the efficacy of certain thiazole analogues against various cancer cell lines. A series of 2-(substituted)amino-1,3-thiazole derivatives were tested against the Leukemia HL-60 cell line, with compound 4b emerging as a promising candidate that induces cell cycle arrest at the G2/M phase and promotes apoptosis. researchgate.net Another study identified a novel series of thiazole derivatives with potent activity against breast (MCF-7) and liver (HepG2) cancer cells. mdpi.com The most active compound, 4c, exhibited an IC50 of 2.57 ± 0.16 µM against MCF-7 cells and was found to be a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM. mdpi.com Furthermore, studies on polyfunctional 1,3-thiazoles in the NCI-60 screen identified compounds with piperazine (B1678402) substituents as being particularly effective against a broad range of cancer cell lines. bioorganica.com.ua

Table 2: Anticancer Activity and Molecular Targets of Thiazole Analogues

| Compound | Cancer Cell Line | Activity (IC50) | Molecular Target(s) | Reference |

|---|---|---|---|---|

| 4b | Leukemia (HL-60) | Most promising in series | Induces G2/M cell cycle arrest and apoptosis | researchgate.net |

| 4c | Breast (MCF-7) | 2.57 ± 0.16 µM | VEGFR-2 (IC50 = 0.15 µM) | mdpi.com |

| 4c | Liver (HepG2) | 7.26 ± 0.44 µM | VEGFR-2 | mdpi.com |

| General Thiazoles | Various | Varies | Tubulin, PI3K/Akt/mTOR, Topoisomerase, HDAC, LDHA | nih.govacs.org |

| Piperazine-substituted 1,3-thiazoles | NCI-60 Panel | Potent growth inhibition | Not specified | bioorganica.com.ua |

Enzyme Inhibition Studies beyond Anti-inflammatory Targets

Beyond their anti-inflammatory and anticancer properties, thiazole-based compounds have been investigated as inhibitors of a diverse range of other enzymes, demonstrating the versatility of this chemical scaffold.

Thiazole derivatives have emerged as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. A study on benzimidazole-based thiazoles reported a series of 24 analogues with significant inhibitory potential against both enzymes. nih.gov The IC50 values for this series ranged from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and from 0.20 ± 0.050 to 14.20 ± 0.10 µM for BuChE. nih.gov Within this series, compounds 16 and 21 were identified as the most potent inhibitors. nih.gov Another study on thiazolidin-4-one hybrids incorporating a thiadiazole moiety also identified potent AChE inhibitors, with compounds 4o and 4i showing strong activity. biointerfaceresearch.com

Certain thiazole-thiazolidinone hybrids have been identified as dual inhibitors of urease and α-glucosidase. tandfonline.comnih.gov Urease is a target for managing urinary tract infections, while α-glucosidase inhibitors are used in the treatment of type 2 diabetes. nih.gov In a particular series, a compound featuring a trifluoromethyl substitution (Compound-4) was the most effective, displaying an IC50 value of 1.80 ± 0.80 μM against urease and 3.61 ± 0.59 μM against α-glucosidase. tandfonline.comnih.gov Another investigation into a series of 21 different thiazole derivatives found them to be potent α-glucosidase inhibitors, with IC50 values ranging from 18.23 ± 0.03 to 424.41 ± 0.94 μM. nih.gov Notably, compound 8 (IC50 = 18.23 ± 0.03 μM) and compound 7 (IC50 = 36.75 ± 0.05 μM) were more potent than the standard drug, acarbose. nih.gov

Alkaline phosphatase (AP) isozymes are implicated in various physiological processes, and their dysregulation is linked to several diseases, including cancer. uky.edu Thiazole derivatives have been shown to be effective inhibitors of these enzymes. A study of quinolinyl-iminothiazoline derivatives identified compound 6g as a potent, non-competitive inhibitor of AP with an IC50 of 0.337 ± 0.015 µM. tandfonline.com Another class, thiazol-2-ylidene-benzamide derivatives, was also evaluated, with compound 2e showing high potency and selectivity for human tissue non-specific alkaline phosphatase (h-TNAP), with an IC50 of 0.079 ± 0.002 µM. uky.edu Other research has confirmed that various thiazole derivatives can act as uncompetitive or potent inhibitors of intestinal alkaline phosphatase (IAP). macewan.canih.gov

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a prime target for developing treatments for hyperpigmentation disorders. nih.gov Several classes of thiazole analogues have demonstrated significant tyrosinase inhibitory activity. A resorcinyl-thiazole derivative known as Thiamidol is a highly potent inhibitor of human tyrosinase, with an IC50 of 1.1 µmol/L. nih.gov In another study, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) was found to be a competitive inhibitor with a very low IC50 of 0.2 ± 0.01 μM. nih.gov Additionally, novel carbazole–thiazole conjugates have been synthesized, with compounds K1 and K3 showing stronger inhibition (IC50 values of 59.36 µM and 45.95 µM, respectively) than the standard inhibitor, kojic acid. mdpi.com Some thiazole derivatives have been shown to act as noncompetitive inhibitors of tyrosinase. nih.gov

Table 3: Inhibition of Various Enzymes by Thiazole Analogues

| Enzyme Target | Compound Class/Example | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzimidazole-based thiazoles | 0.10 - 11.10 µM | nih.gov |

| Butyrylcholinesterase (BuChE) | Benzimidazole-based thiazoles | 0.20 - 14.20 µM | nih.gov |

| Urease | Thiazole-thiazolidinone (Compound-4) | 1.80 ± 0.80 μM | tandfonline.comnih.gov |

| α-Glucosidase | Thiazole-thiazolidinone (Compound-4) | 3.61 ± 0.59 μM | tandfonline.comnih.gov |

| α-Glucosidase | Thiazole derivative (Compound 8) | 18.23 ± 0.03 μM | nih.gov |

| Alkaline Phosphatase (h-TNAP) | Thiazol-2-ylidene-benzamide (2e) | 0.079 ± 0.002 µM | uky.edu |

| Tyrosinase | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) | 0.2 ± 0.01 μM | nih.gov |

| Tyrosinase | Thiamidol | 1.1 µM | nih.gov |

Kinase Inhibition

Analogues of this compound have been the subject of extensive research as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and cardiovascular disorders.

One area of focus has been the inhibition of Rho-associated kinases (ROCK), which are serine/threonine kinases involved in processes like smooth muscle contraction and cell proliferation. brieflands.com A series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and showed inhibitory activity against ROCK II. brieflands.comresearchgate.net The most potent compound in one study exhibited an IC50 value of 20 nM. brieflands.comsemanticscholar.org Structure-activity relationship (SAR) studies indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. brieflands.comresearchgate.net

In the realm of cancer research, thiazole derivatives have been investigated as inhibitors of several kinases implicated in tumor growth and progression. For instance, thiazolyl-pyrazoline derivatives have been synthesized and screened for their epidermal growth factor receptor (EGFR) kinase inhibitory activity. nih.gov One compound, 4-(4-chlorophenyl)-2-(3-(3,4-dimethylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole, displayed a potent EGFR TK inhibitory activity with an IC50 of 0.06 μM and also showed significant antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov

Furthermore, four series of thiazole/thiadiazole carboxamide-derived analogues were designed and evaluated for their in vitro activity against the c-Met kinase, another important target in cancer therapy. nih.gov One compound from this series proved to be a promising inhibitor in both biochemical and cellular assays and also exhibited potency against several c-Met mutants. nih.gov Mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells. nih.gov

Other kinase targets for thiazole-based inhibitors include Aurora kinases, which are key regulators of mitosis. nih.gov A series of modified 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines were identified as potent inhibitors of Aurora A and B enzymes and exhibited significant cytotoxic effects on cancer cell lines. nih.gov Additionally, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2. nih.gov

Cyclin-dependent kinases (CDKs) are another class of kinases targeted by thiazole analogues. A series of 4-thiazol-2-anilinopyrimidine derivatives were investigated for their effects on CDK9 potency and selectivity. acs.org One of the most selective compounds, 12u , inhibited CDK9 with an IC50 of 7 nM and demonstrated over 80-fold selectivity for CDK9 versus CDK2. acs.org

The table below summarizes the kinase inhibitory activities of selected this compound analogues.

| Compound Class | Target Kinase | Key Findings |

| 4-Aryl-5-aminomethyl-thiazole-2-amines | ROCK II | Most potent compound had an IC50 of 20 nM. brieflands.comsemanticscholar.org |

| Thiazolyl-pyrazoline derivatives | EGFR TK | A lead compound showed an IC50 of 0.06 μM. nih.gov |

| Thiazole/thiadiazole carboxamides | c-Met | A promising inhibitor was identified against wild-type and mutant forms. nih.gov |

| 4-(4-Methylthiazol-5-yl)-N-phenylpyrimidin-2-amines | Aurora A & B | Compounds demonstrated significant cytotoxic effects. nih.gov |

| 4-Thiazol-2-anilinopyrimidine derivatives | CDK9 | A selective compound inhibited CDK9 with an IC50 of 7 nM. acs.org |

Other Investigated Biological Activities

The structural motif of thiazole is present in various compounds that have been investigated for their potential to manage seizures. Research into thiazole-bearing compounds has revealed promising anticonvulsant activity in preclinical models.

A series of novel thiazolidine-4-one substituted thiazoles were prepared and screened for their antiepileptic potency using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com The study identified 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) as the most active derivative in the series. biointerfaceresearch.com

In another study, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores were synthesized and evaluated in pentylenetetrazole-induced seizure and MES tests. mdpi.comresearchgate.net Several compounds, including 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, showed excellent anticonvulsant activity in both models. mdpi.comresearchgate.net

The anticonvulsant activity of 1,3,4-thiadiazole (B1197879) derivatives has also been explored. Structure-activity relationship studies have suggested that the presence of nitro and chloro groups can contribute to potent anticonvulsant activity. nih.govfrontiersin.org One study found that a compound, {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one}, showed 85.44% inhibition in both scPTZ and MES tests. nih.govfrontiersin.org Another derivative, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine, was found to be highly effective in the MES test, providing 100% protection at a 30 mg/kg dose with no neurotoxicity. nih.gov

The table below presents data on the anticonvulsant activity of selected thiazole analogues.

| Compound Series | Test Model(s) | Notable Active Compound/Finding |

| Thiazolidine-4-one substituted thiazoles | MES, scPTZ | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was the most active. biointerfaceresearch.com |

| Thiazole-bearing 2-imino-4-thiazolidinones | Pentylenetetrazole, MES | 5Z-(3-Nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one demonstrated excellent activity. mdpi.comresearchgate.net |

| 1,3,4-Thiadiazole derivatives | MES, scPTZ | Compounds with chloro and nitro groups showed potent activity. nih.govfrontiersin.org |

| Substituted 1,3,4-thiadiazoles | MES | N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine provided 100% protection. nih.gov |

The thiazole nucleus is a component of numerous compounds that have been extensively studied for their antiviral properties, with some demonstrating activity in the nanomolar range. nih.govresearchgate.net This scaffold is present in several FDA-approved drugs and many more experimental ones. nih.govresearchgate.net

Research has identified thiazole-containing compounds with potent activity against a wide range of viruses, including HIV-1. nih.govresearchgate.net For instance, a series of novel 2,4-disubstituted 7-methyl-1,1,3-trioxo-2,4-dihydro-pyrazolo-[4,5-e] brieflands.comnih.govnih.govthiadiazines were synthesized and evaluated for their anti-HIV activities. nih.gov Some of these compounds exhibited inhibitory activity specifically against HIV-2 replication. The most active HIV-2 inhibitor identified was compound 7i (R1 = benzyl, R2 = 4-t-butyl-benzyl), with an EC50 value of 18.7 μM. nih.gov

The broad-spectrum antiviral potential of thiazole derivatives is noteworthy. Studies have reported activity against viruses such as Coxsackievirus (CVB), SARS-associated coronavirus (SARS), respiratory syncytial virus (RSV), hepatitis C virus (HCV), human rhinovirus (HRV), varicella-zoster virus (VZV), tobacco mosaic virus (TMV), foot-and-mouth disease virus (FMDV), dengue virus (DENV), yellow fever virus (YFV), influenza virus, Junin virus, herpes simplex virus (HSV), vaccinia virus (VV), and Epstein-Barr virus (EBV). nih.govresearchgate.net

The following table highlights the antiviral activity of certain thiazole analogues.

| Compound Series | Virus Target | Key Finding |

| 2,4-Disubstituted pyrazolo[4,5-e] brieflands.comnih.govnih.govthiadiazines | HIV-2 | Compound 7i showed an EC50 value of 18.7 μM. nih.gov |

| Various Thiazole Derivatives | Multiple Viruses | Potent activity reported against a wide range of viruses including HIV-1, HCV, and influenza. nih.govresearchgate.net |

Thiazole-containing compounds have been a cornerstone in the development of certain antidiabetic medications. rjptonline.org The thiazole ring is a key structural feature of the thiazolidinedione class of drugs, such as pioglitazone (B448) and rosiglitazone, which are known to target PPAR-γ to improve insulin (B600854) sensitivity. rasayanjournal.co.innih.gov

Research has continued to explore novel thiazole derivatives for their potential in managing diabetes. A study on 2-[(4-chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid demonstrated its effectiveness in reducing blood glucose levels. researchgate.net Structure-activity relationship analysis from this research indicated that the substituted chlorobenzyl amino group was crucial for its activity. researchgate.net

In another investigation, a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones were synthesized and evaluated for their antidiabetic potential. nih.gov The activation of PPAR-γ is a key mechanism for improving glucose uptake and insulin sensitivity, and this class of compounds is being explored for this purpose. nih.gov

Furthermore, in vivo studies on Swiss albino mice with other thiazole derivatives have shown their efficacy in reducing fasting blood glucose levels. rjptonline.org Certain compounds, such as ethyl 6-((4,4,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) amino) nicotinate, were found to be particularly effective. rjptonline.org Some thiazole derivatives have also shown potent antihyperglycemic activity with low IC50 values. rjptonline.org

The table below summarizes findings from antidiabetic research on thiazole analogues.

| Compound/Series | Mechanism/Target | Key Finding |

| Thiazolidinediones (e.g., Pioglitazone) | PPAR-γ | Established class of drugs that reduce insulin resistance. rasayanjournal.co.innih.gov |

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | Blood Glucose Reduction | Effective in lowering blood glucose; substituted chlorobenzyl amino group is key for activity. researchgate.net |

| Ethyl 6-((4,4,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) amino) nicotinate | Blood Glucose Reduction | Found to be particularly effective in reducing fasting blood glucose in mice. rjptonline.org |

| 2-(5-(1H– indol– 3-yl) – 3 – phenyl-1H – pyrazol–1-yl)-4-(4-bromo phenyl) thiazole | Antihyperglycemic | Showed potent antihyperglycemic activity with an IC50 of 171.8 µg/mL. rjptonline.org |

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications. Analogues of this compound, particularly those incorporating a sulfonamide group, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms.

A series of novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives were synthesized and evaluated for their inhibitory effects on hCA I and hCA II. researchgate.net These compounds demonstrated excellent inhibitory activity in the low nanomolar range, with Ki values ranging from 27.07–37.80 nM against hCA I and 11.80–25.81 nM against hCA II. researchgate.net The most active compound, which contained a chlorine atom, had a Ki value of 11.80 nM against hCA II. researchgate.net

Another study focused on novel thiazolone-benzenesulfonamides and their ability to inhibit hCA I, hCA II, and hCA VII. tandfonline.com These compounds were effective inhibitors, with Ki values in the low nanomolar range for all three isoforms. They were particularly potent against hCA II (Ki range of 1.3–13.7 nM) and hCA VII (Ki range of 0.9–14.6 nM). tandfonline.com

Substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulfonamides have also been synthesized and investigated for their inhibitory activity against key brain-associated hCA isoforms, particularly hCA VII, which is a target for treating neuropathic pain. nih.gov

The inhibitory activities of selected thiazole analogues against carbonic anhydrase are detailed in the table below.

| Compound Series | Target Isoform(s) | Range of Inhibition Constants (Ki) |

| 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-diones | hCA I, hCA II | 27.07–37.80 nM (hCA I), 11.80–25.81 nM (hCA II) researchgate.net |

| Thiazolone-benzenesulfonamides | hCA I, hCA II, hCA VII | 31.5–637.3 nM (hCA I), 1.3–13.7 nM (hCA II), 0.9–14.6 nM (hCA VII) tandfonline.com |

| Substituted cyclic guanidine incorporated benzothiazole-6-sulfonamides | hCA I, II, IV, VII | Investigated as inhibitors, particularly for the brain-associated hCA VII. nih.gov |

Derivatives of the thiazole family, specifically benzothiazoles, have been explored for their influence on plant growth and development. These compounds have shown potential as plant growth regulators (PGRs).

In one study, thirteen newly synthesized 2-R substituted benzothiazole (B30560) derivatives were tested for their plant growth regulatory activity. agriculturejournals.cz The effects of these compounds on growth elongation were studied using wheat coleoptile segments (Triticum aestivum L.). agriculturejournals.cz This research indicates the potential for this class of compounds to modulate key plant growth processes.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Thiazole Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of thiazole (B1198619) derivatives is highly dependent on the nature, size, and electronic properties of the substituents attached to the core rings. Research has systematically explored modifications at various positions to optimize target interactions and pharmacological effects.

The substituent at the 4-position of the 2-aminothiazole (B372263) ring plays a pivotal role in defining the molecule's biological activity and target specificity. SAR studies have demonstrated that this position is not merely a structural anchor but an active participant in molecular recognition.

For instance, in the development of antitubercular agents, the heterocyclic group at the C-4 position is a critical determinant of potency. A study systematically replacing the 2-pyridyl moiety with other rings like 2-pyrazine, benzene (B151609), and even another thiazole found that the 2-pyridyl group was a "strict requirement" for high potency against Mycobacterium tuberculosis. nih.gov Any deviation from the 2-pyridyl substituent led to a significant decrease in activity, highlighting its essential role in the compound's mechanism of action. nih.gov

Conversely, in the context of anticancer agents targeting tubulin polymerization, more flexibility is observed. One study explored replacing a thiazole "B" ring with a variety of other heterocycles. acs.org The results, summarized in the table below, showed that pyridine, furan, and thiophene (B33073) were highly successful replacements, yielding compounds with potent IC₅₀ values against prostate cancer cells, comparable to the original thiazole-containing molecule. acs.org However, introducing oxazoline, oxazole, phenyl, or pyrazole (B372694) rings led to a noticeable reduction in activity, though they still remained in the nanomolar range. acs.org

| Heterocyclic Ring at 4-Position | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 2-Pyridyl | Antitubercular (M. tuberculosis) | Strict requirement for potency; replacement leads to significant activity loss. | nih.gov |

| Pyridine, Furan, Thiophene | Anticancer (Tubulin Polymerization) | Successful replacements for a thiazole ring, maintaining high potency (IC₅₀ = 12–35 nM). | acs.org |

| Oxazole, Phenyl, Pyrazole | Anticancer (Tubulin Polymerization) | Maintained moderate activity in the hundreds of nanomolar range. | acs.org |

| Thiophene | Antimicrobial | Thiophene-substituted compounds showed promising results against E. coli, P. aeruginosa, and S. aureus. | nih.gov |

| Quinoline | Antimicrobial | Hybrid molecules incorporating a 4-(quinolin-3-yl) moiety showed effectiveness against Gram-negative bacteria. | nih.govmdpi.com |

The incorporation of diverse heterocyclic systems, such as furan, pyrazoline, and quinoline, has been a common strategy in developing novel antimicrobial agents, further underscoring the importance of the C-4 substituent in modulating the biological activity spectrum. nih.govmdpi.com

In contrast to the often rigid requirements for the C-4 position, the 2-amino group of the thiazole ring frequently offers significant flexibility for modification. nih.gov This site serves as a versatile handle for introducing various functionalities to fine-tune the compound's physicochemical properties and enhance its interaction with biological targets.

In the pursuit of antitubercular agents, the N-2 position was found to be highly adaptable. nih.gov By introducing substituted benzoyl groups to form an amide linkage, researchers were able to improve the activity of the initial hit compound by more than 128-fold. nih.gov This demonstrated that while the core scaffold provided the necessary geometry for the target, optimization of the N-2 substituent was key to achieving superior potency. nih.gov

Similarly, studies on tyrosinase inhibitors based on a 4-resorcinylthiazol-2-amine core revealed that derivatization of the primary amino group leads to distinct lines of active compounds. nih.gov Both alkylation ("Amines") and acylation ("Amides") of the 2-amino group yielded potent inhibitors, with the specific substituents conferring additional activity based on their size and polarity. nih.gov

Common modifications to the 2-amino group include:

Acylation: Reaction with carboxylic acids or their derivatives to form amides. This is often used to introduce new binding motifs or alter solubility. nih.govresearchgate.net

Alkylation: Introduction of alkyl or aryl groups. nih.gov

Formation of Ureas/Thioureas: Reaction with isocyanates or isothiocyanates, which can introduce additional hydrogen bond donors and acceptors. researchgate.net

Formation of Hydrazones: Derivatization to form hydrazineylidene moieties, which has been used to develop anticholinesterase agents. globalresearchonline.net

These modifications highlight a common drug design strategy: utilizing a core scaffold that is essential for activity while exploring a wide range of substituents at a non-critical or flexible position to optimize potency and other pharmacological parameters.

For compounds featuring a bis-thiazole core, such as 4-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine, the second thiazole ring offers another avenue for structural modification and SAR exploration. Studies on substituted 4,5′-bithiazoles as catalytic inhibitors of human DNA topoisomerase IIα have provided valuable insights into this aspect. nih.govacs.org

In one such study, various substituents were placed on a terminal benzene ring, which was connected to the second thiazole via an amino linker. nih.gov The results showed that different substitutions on this terminal ring influenced the inhibitory activity, establishing the 4,5′-bithiazole scaffold as a viable new class of topoisomerase IIα inhibitors. nih.gov Further research on 4′-methyl-4,5′-bithiazoles demonstrated that modifications on both sides of the bithiazole structure are crucial for achieving maximal biological activity, indicating a cooperative effect between substituents on both rings. nih.gov The presence of the 4'-methyl group itself is a key substitution on the second thiazole ring that defines this class of compounds. nih.gov

The synthesis of various 5,2'- and 4,2'-bisthiazoles with diverse substituents like phenyl, methyl, and naphthyl on the second thiazole ring has been reported, creating a library of compounds for further biological screening and SAR development. researchgate.net The presence of two thiazole moieties, whether directly linked or merged through a linker like a hydrazone group, has been associated with increased antibacterial and antifungal activity. nih.gov

| Compound Class | Modification Site | Observed Effect | Reference |

|---|---|---|---|

| 4,5′-Bithiazoles | Substituents on a terminal phenyl ring linked to the second thiazole | Modulated inhibitory activity against human DNA topoisomerase IIα. | nih.govacs.org |

| 4′-Methyl-4,5′-bithiazoles | Substitutions on both sides of the bithiazole scaffold | Both sides were found to be important for achieving maximum recovery of α-sarcoglycan. | nih.gov |

| Bis-thiazoles linked by hydrazone | Presence of the dual-ring system | Associated with increased antibacterial and antifungal activity. | nih.gov |

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms can dictate how a molecule interacts with a chiral biological target like an enzyme or receptor. While many initial SAR studies focus on achiral molecules, the introduction of chiral centers can lead to derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

The synthesis of chiral polyaminothiazoles has been achieved using solid-phase methods, starting from chiral polyamines. nih.gov This approach allows for the creation of diverse libraries of chiral thiazole derivatives for biological screening, enabling the exploration of stereochemical influences on activity. nih.gov

Furthermore, stereochemistry is not limited to chiral centers (R/S enantiomers) but also includes geometric isomerism (E/Z or cis/trans isomers). In a series of thiazole analogues, 2D NOESY NMR was used to differentiate between syn- and anti-isomers of hydrazide derivatives. nih.gov Such isomers can have distinct biological activities due to their different spatial arrangements, which affect how they fit into a binding site. While specific studies detailing the differential activity of enantiomers for the core 4-(thiazol-2-yl)thiazol-2-amine structure are not widely reported, the established methods for creating chiral thiazoles indicate that this is a recognized area for potential optimization. nih.gov

Pharmacophore Modeling and Optimization for Target Interactions

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules or screening databases for potential new leads.

For thiazole derivatives designed as VEGFR-2 inhibitors, a ligand-based drug design approach identified key pharmacophoric features inspired by the known inhibitor sunitinib. researchgate.net The model included:

An indolin-2-one moiety.

A central aromatic linker, for which the thiazole ring served as the core.

A hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) functionality to interact with the DFG domain of the enzyme.

A hydrophobic group to occupy an allosteric pocket.

Molecular docking studies based on this pharmacophore model confirmed strong binding interactions within the VEGFR-2 active site, guiding the synthesis of potent derivatives. researchgate.net Similarly, docking studies of other thiazole derivatives have helped to propose putative mechanisms of action, such as the inhibition of the E. coli MurB enzyme for antibacterial activity or the binding to the active site of cholinesterase enzymes. nih.govglobalresearchonline.net For 4,5′-bithiazole inhibitors of DNA topoisomerase IIα, dynamic pharmacophore modeling was used to understand the key determinants contributing to the molecular recognition process at the enzyme's ATP binding site. nih.govglobalresearchonline.net

Molecular Hybridization as a Strategy for Enhanced Biological Activity

Molecular hybridization is a drug design strategy that involves combining two or more different pharmacophores into a single molecule. The resulting hybrid is intended to possess the biological advantages of its parent fragments, potentially leading to enhanced affinity, dual-target activity, or improved pharmacokinetic properties. The thiazole scaffold is a popular component in such hybrids due to its versatile biological activity and synthetic accessibility.

Numerous studies have successfully employed this strategy:

Antimicrobial Hybrids: Thiazole has been combined with other heterocyclic rings known for antimicrobial properties, such as thiadiazole, tetrazole, azetidinone, and pyrazoline, to create potent antibacterial and antifungal agents. nih.govmdpi.comresearchgate.netpurkh.com The design of these molecules is often explicitly based on a molecular hybridization approach. nih.gov

Anticancer Hybrids: The hybridization of thiazole with chalcones has yielded compounds with significant antibacterial and antitumor activity.

Cholinesterase Inhibitor Hybrids: An acridine (B1665455)–thiazole hybrid was developed as a potent acetylcholinesterase (AChE) inhibitor, merging a key feature of the drug tacrine (B349632) (the acridine moiety) with the thiazole scaffold. nih.gov

This strategy leverages the proven biological relevance of different scaffolds to create novel chemical entities with potentially synergistic or additive effects, representing a powerful tool in the development of next-generation thiazole-based therapeutics.

Computational Chemistry and Molecular Modeling Applications in Thiazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to model the interaction between a small molecule ligand and its protein target. For the 2-aminothiazole (B372263) class of compounds, docking studies are routinely used to understand their therapeutic potential. ekb.egresearchgate.netresearchgate.netnih.gov

Prediction of Binding Affinities and Binding Poses

Docking simulations calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity between a ligand and a target protein. nih.govnih.gov A lower binding energy value typically indicates a more stable and favorable interaction. nih.gov This allows for the ranking of different derivatives against a specific biological target. The simulation also predicts the most stable conformation, or "pose," of the ligand within the protein's active site. For various 2-aminothiazole derivatives, molecular docking has been employed to predict their binding affinity against targets like enzymes and DNA, helping to identify the most promising candidates for synthesis and further testing. researchgate.netnih.gov

Identification of Key Interacting Amino Acid Residues

Beyond predicting affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in studies of other thiazole (B1198619) derivatives, docking has identified crucial hydrogen bonds between the thiazole's amine group and specific amino acid residues (such as serine or threonine) in the active site of an enzyme. researchgate.net Identifying these key interactions is fundamental for structure-activity relationship (SAR) studies, guiding the modification of the ligand to enhance its potency and selectivity. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods provide a deeper understanding of molecular stability, reactivity, and spectroscopic properties. nih.govresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

DFT is a widely used method to determine the most stable three-dimensional structure (geometry optimization) of a molecule by finding the lowest energy conformation. researchgate.net Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. Such calculations are crucial for understanding how a molecule like a thiazole derivative will be recognized by and interact with a biological target. ekb.eg

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. taylorfrancis.com By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis provides a quantitative measure of the stability arising from these electronic delocalizations. For heterocyclic systems like thiazoles, NBO analysis can reveal the stability conferred by the delocalization of π-electrons across the ring system and between the thiazole rings and their substituents. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.govresearchgate.net For thiazole derivatives, FMO analysis helps predict their chemical reactivity and the regions of the molecule most likely to be involved in chemical reactions or interactions with biological targets. researchgate.netekb.eg

Intermolecular Interaction Analysis and Crystal Packing Studies

The arrangement of molecules in a crystalline solid is dictated by a delicate balance of intermolecular forces. Understanding these interactions is paramount for predicting and controlling the physicochemical properties of a material. For 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine, a molecule rich in heteroatoms and potential hydrogen bonding sites, computational methods offer a powerful lens to dissect its crystal packing.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a versatile tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, effectively defining the space a molecule occupies in a crystalline environment.

By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular contact. The dnorm function combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.

Illustrative Hirshfeld Surface Features: For a molecule like this compound, the Hirshfeld surface would likely be characterized by:

Intense red regions on the dnorm map, indicating close intermolecular contacts. These would be expected around the amine (-NH2) group's hydrogen atoms and the nitrogen atoms of the thiazole rings, signifying strong hydrogen bonds (N-H···N).

Fainter red or white areas might appear near the sulfur atoms and C-H bonds, suggesting weaker S···H or C-H···N/S interactions.

Blue regions would represent areas with minimal intermolecular contacts.

Hypothetical 2D Fingerprint Plot Analysis: A hypothetical analysis for this compound might reveal the following contributions:

| Interaction Type | Hypothetical Percentage Contribution | Description |

| H···H | ~40-50% | Typically the most abundant contact type, represented by a large, diffuse region in the center of the plot. |

| N···H / H···N | ~20-30% | Characterized by sharp, distinct "spikes" at lower di and de values, indicative of strong hydrogen bonding. |

| S···H / H···S | ~10-15% | Appearing as "wing-like" features, these represent weaker van der Waals interactions. |

| C···H / H···C | ~5-10% | Reflecting van der Waals forces and potentially weak C-H···π interactions. |

| S···N / N···S | ~1-5% | Indicating close packing between the heteroatoms of adjacent thiazole rings. |

| C···C | ~1-3% | Suggesting potential π-π stacking interactions between the thiazole rings, appearing as a distinct region at higher di and de. |

These plots would allow for a direct comparison of the interaction patterns in this compound with other known thiazole-containing crystal structures, highlighting unique packing motifs.

3D Energy Framework Analysis

While Hirshfeld analysis delineates the geometry of intermolecular contacts, 3D energy framework analysis quantifies the energetic significance of these interactions. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster. These energies are then used to construct a visual framework where the thickness of the cylinders connecting molecular centroids is proportional to the strength of the interaction.

The total interaction energy is typically decomposed into its electrostatic, polarization, dispersion, and repulsion components, providing a deeper understanding of the nature of the forces at play.

Projected Energy Framework for this compound:

Electrostatic Framework: This would likely be dominated by thick cylinders connecting molecules via N-H···N hydrogen bonds, showcasing a strong, directional network that forms the primary scaffold of the crystal structure.

Noncovalent Interaction (NCI) Plot Analysis

The Noncovalent Interaction (NCI) plot is another powerful visualization technique that reveals the nature and spatial extent of non-covalent interactions. It is based on the electron density (ρ) and its reduced density gradient (s). By plotting s against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by ρ, one can identify different types of interactions.

Expected NCI Plot Features: In an NCI plot for this compound, one would anticipate:

Large, blue-colored isosurfaces located between the amine hydrogen atoms and the nitrogen acceptors of neighboring molecules. These indicate strong, attractive hydrogen bonds.

Green, sheet-like isosurfaces would likely be observed between the planar thiazole rings, characteristic of weaker van der Waals interactions and potential π-π stacking. The extent and shape of these surfaces would provide information on the geometry of the stacking.

Small, reddish isosurfaces might appear within the rings, indicative of steric repulsion, which is crucial for defining the conformational preferences and packing density.

Together, these computational techniques would offer a multi-faceted and detailed picture of the supramolecular chemistry of this compound, bridging the gap between its molecular structure and its macroscopic properties. The insights gained would be instrumental for the rational design of new materials with tailored functionalities.

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel Biologically Active Agents Based on the Thiazole-Thiazole Scaffold

The thiazole-thiazole, or more broadly, the bis-thiazole scaffold, is a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. nih.gov Researchers are actively developing novel derivatives by modifying the core structure of 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-amine to enhance potency and selectivity for various therapeutic applications.

Key strategies in developing new agents from this scaffold include:

Structural Modification: Introducing different substituents onto the thiazole (B1198619) rings. Structure-activity relationship (SAR) studies have shown that adding specific chemical groups can dramatically alter the compound's biological effects. For example, adding aryl groups to the N- and 4-positions of the 2-aminothiazole (B372263) ring has led to the discovery of potent tubulin inhibitors with significant antiproliferative activity against cancer cells. nih.gov

Hybrid Molecule Synthesis: Combining the thiazole-thiazole scaffold with other known pharmacophores to create hybrid molecules. This approach aims to develop agents with dual or synergistic modes of action. For instance, hybrid compounds linking bis-thiazoles to quinoxaline (B1680401) have been synthesized, demonstrating potential as new antibacterial agents. nih.gov

Scaffold Morphing: Altering the core ring structure itself to create novel scaffolds that maintain key binding interactions. One such strategy involved opening a ring in a known inhibitor and using a thiazole's sulfur atom to maintain the necessary molecular shape, leading to potent new IL-17 inhibitors. researchgate.net

The versatility of the thiazole nucleus allows for its incorporation into a wide array of potential drugs, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govspast.org

Table 1: Examples of Biologically Active Thiazole-Based Scaffolds

| Scaffold/Derivative | Modification | Biological Activity | Therapeutic Area |

| N,4-diaryl-1,3-thiazole-2-amines | Addition of diaryl groups | Tubulin Polymerization Inhibition | Cancer |

| Biphenylthiazole Analogues | Hybridization with biphenyl | Anti-MRSA Activity | Infectious Disease |

| Thiazolylhydrazone Derivatives | Addition of hydrazone group | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease |

| 2,4-disubstituted thiazoles | Various substitutions | Anti-inflammatory | Inflammation |

Exploration of New Biological Targets and Disease Areas

While thiazole derivatives are known to act on various targets, ongoing research aims to identify novel biological pathways and proteins that can be modulated by compounds based on the this compound scaffold. The inherent chemical properties of the thiazole ring make it a versatile pharmacophore capable of interacting with a wide range of enzymes and receptors. nih.govnih.gov

Future exploration is focused on:

Kinase Inhibition: Many heterocyclic compounds, including thiazole derivatives, are effective kinase inhibitors. Research is expanding to screen thiazole-thiazole libraries against a broad panel of kinases implicated in cancer and inflammatory diseases, such as EGFR, VEGFR, and PI3K. nih.gov

Neurodegenerative Diseases: The ability of certain thiazole derivatives to inhibit enzymes like acetylcholinesterase (AChE) opens avenues for developing treatments for Alzheimer's disease. nih.gov Further research will explore other neurological targets.

Antimicrobial Resistance: With the rise of multidrug-resistant (MDR) bacteria, the thiazole-thiazole scaffold is being investigated for novel antibacterial and antifungal agents that act on new microbial targets, aiming to overcome existing resistance mechanisms. nih.gov

Immunomodulation: Recent discoveries have shown that thiazole-based compounds can act as small-molecule immunomodulators (SMIMs), such as inhibitors of IL-17, presenting opportunities for treating autoimmune diseases. researchgate.net

Advancements in Synthetic Methodologies for Compound Library Generation

To fully explore the therapeutic potential of the thiazole-thiazole scaffold, efficient and versatile synthetic methods are required to generate large libraries of diverse compounds for high-throughput screening. Classical methods like the Hantzsch thiazole synthesis are being supplemented and replaced by modern, more efficient strategies. researchgate.net

Key advancements include:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of different but structurally related molecules. For the thiazole-thiazole scaffold, this involves using a variety of building blocks that can be systematically combined to create a diverse library of derivatives. nih.gov

One-Pot Synthesis: Developing multi-component reactions where several reactants are combined in a single step to form the final product. This improves efficiency, reduces waste, and simplifies the synthesis of complex thiazole derivatives. researchgate.net

Novel Catalysts: The use of new catalysts, such as ionic liquids supported on zeolites, can improve reaction yields, reduce reaction times, and promote greener chemical processes for synthesizing 2-aminothiazoles and related structures. researchgate.net

Diazo-Coupling Reactions: These reactions are used to create azo-thiazole derivatives, which have shown promise as potent inhibitors of enzymes like Poly(ADP-Ribose) Polymerase-1 (PARP-1). mdpi.com

These advanced methodologies are crucial for accelerating the drug discovery process by enabling the creation of extensive compound libraries needed to identify promising lead molecules. researchgate.netmdpi.com

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling a more rational and targeted approach to designing new compounds. For the this compound scaffold, these computational tools can predict the biological activity and physicochemical properties of virtual derivatives before they are synthesized.

Applications in this area include:

Molecular Docking: Computer simulations are used to predict how different derivatives of the thiazole-thiazole scaffold will bind to the active site of a specific biological target, such as an enzyme or receptor. This helps in prioritizing which compounds to synthesize and test. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML models are trained on existing data to identify mathematical relationships between the chemical structure of a compound and its biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

ADME/T Prediction: AI tools can predict the Absorption, Distribution, Metabolism, and Elimination (ADME) as well as the toxicity (T) of potential drug candidates. This allows researchers to filter out compounds with unfavorable drug-like properties early in the design phase. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the thiazole-thiazole scaffold that are optimized for binding to a specific target and possess desirable drug-like properties.

By leveraging these computational approaches, researchers can significantly reduce the time and cost associated with drug discovery and focus laboratory efforts on the most promising candidates.

Investigation of Bioconjugation and Prodrug Strategies for Thiazole-Based Compounds

To improve the therapeutic efficacy and safety of drugs derived from the thiazole-thiazole scaffold, researchers are exploring bioconjugation and prodrug strategies. These approaches aim to enhance drug delivery, improve solubility, and control the release of the active compound in the body.

Bioconjugation: This involves linking the thiazole-based compound to a larger molecule, such as an antibody, polymer, or nanoparticle. This can create a targeted drug delivery system that selectively transports the active agent to diseased cells (e.g., cancer cells), minimizing exposure to healthy tissues and reducing side effects.

Prodrug Design: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. For thiazole-based compounds, this could involve modifying the 2-amine group or other functional parts of the molecule with a chemical moiety that is cleaved off at the target site. This strategy can be used to overcome issues like poor water solubility or to achieve sustained release of the drug over time.

These advanced delivery and formulation strategies are critical for translating promising thiazole-thiazole compounds from laboratory discoveries into effective clinical therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.